

Application Notes and Protocols for Preparing MC4171 Stock Solution with DMSO

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Compound of Interest

Compound Name: MC4171

Cat. No.: B15583281

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Introduction to MC4171

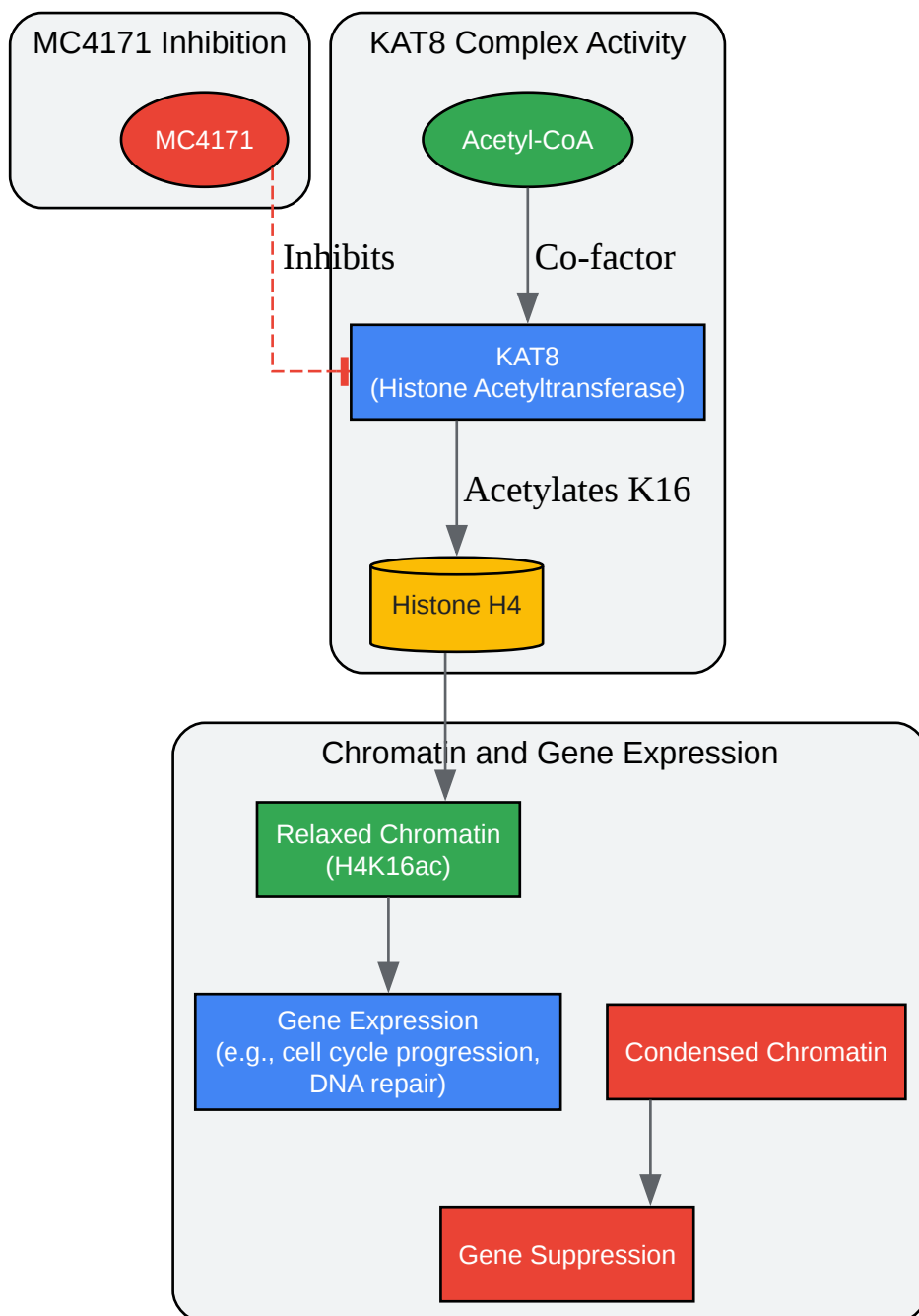
MC4171 is a first-in-class, selective, and reversible inhibitor of K(lysine) acetyltransferase 8 (KAT8), also known as MYST1 or MOF.^{[1][2]} It exhibits an IC₅₀ of 8.1 μM for KAT8.^{[1][2][3][4]}

MC4171 has demonstrated moderate micromolar antiproliferative activity in various cancer cell lines, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML), while showing no significant impact on the viability of non-transformed cells.^[1] This selective activity makes **MC4171** a valuable tool for studying the role of KAT8 in cancer biology and for potential therapeutic development.

Mechanism of Action: The KAT8 Signaling Pathway

KAT8 is a histone acetyltransferase (HAT) that plays a crucial role in epigenetic regulation by acetylating histone H4 at lysine 16 (H4K16ac). This acetylation neutralizes the positive charge of the lysine residue, leading to a more relaxed chromatin structure. The open chromatin conformation facilitates the access of transcriptional machinery to DNA, thereby promoting gene expression. KAT8 is a key component of two multiprotein complexes: the male-specific lethal (MSL) complex and the non-specific lethal (NSL) complex. Through these complexes, KAT8 is involved in a wide range of cellular processes, including transcriptional regulation, DNA damage repair, and cell cycle control.

By inhibiting the catalytic activity of KAT8, **MC4171** prevents the acetylation of H4K16. This leads to a more condensed chromatin state, suppressing the expression of genes regulated by KAT8. The downstream effects of KAT8 inhibition by **MC4171** can include cell cycle arrest and apoptosis in cancer cells that are dependent on KAT8 activity for their proliferation and survival.



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Figure 1: Simplified signaling pathway of KAT8 and its inhibition by **MC4171**.

Quantitative Data Summary

Property	Value	Reference
IC50 (KAT8)	8.1 μ M	[1][2][3][4]
Solubility in DMSO	20 mg/mL (55.97 mM)	[5]
Storage of Stock Solution	-80°C for up to 6 months; -20°C for up to 1 month	[3][5]

Experimental Protocols

Preparation of a 10 mM MC4171 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **MC4171** in dimethyl sulfoxide (DMSO).

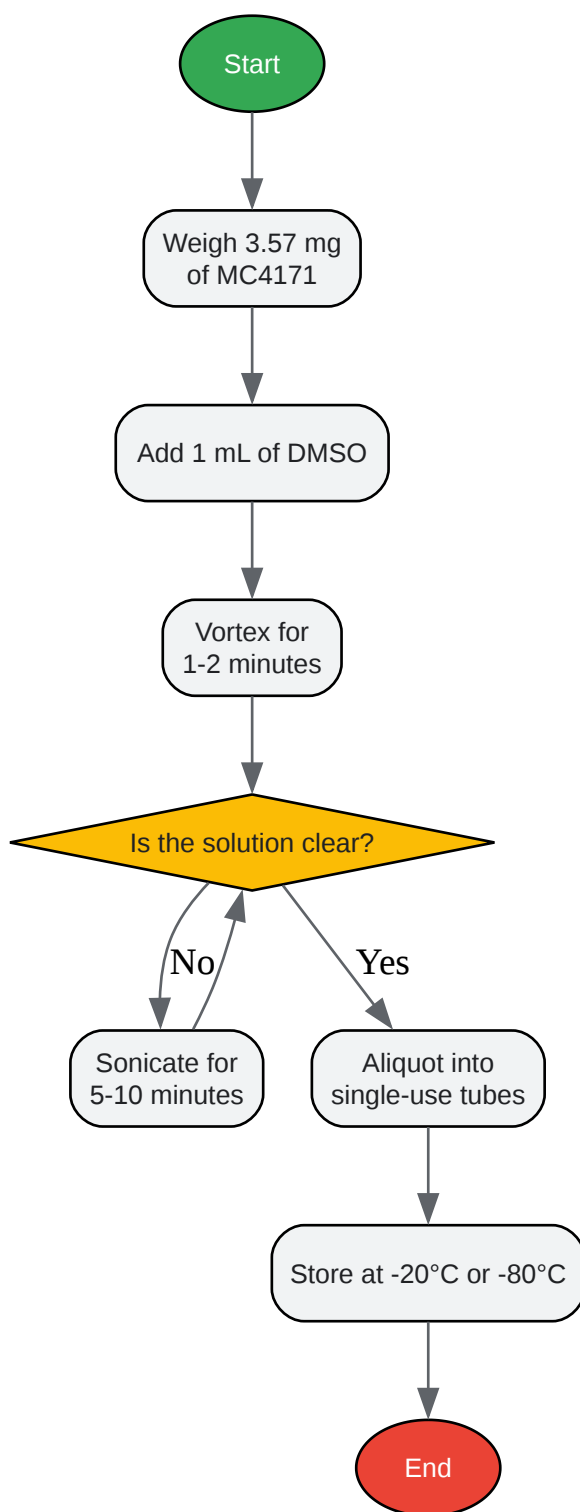
Materials:

- **MC4171** powder
- Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated micropipettes and sterile tips
- Analytical balance
- Vortex mixer
- Sonicator (optional, but recommended)[5]

Protocol:

- Determine the required mass of **MC4171**:
 - The molecular weight of **MC4171** is 357.43 g/mol .

- To prepare 1 mL of a 10 mM stock solution, you will need:
 - $\text{Mass (g)} = 10 \text{ mmol/L} * 1 \text{ L}/1000 \text{ mL} * 1 \text{ mL} * 357.43 \text{ g/mol} = 0.0035743 \text{ g} = 3.57 \text{ mg}$
- Weigh **MC4171**:
 - Carefully weigh out 3.57 mg of **MC4171** powder on an analytical balance and transfer it to a sterile microcentrifuge tube.
- Add DMSO:
 - Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the **MC4171** powder.
- Dissolve **MC4171**:
 - Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
 - If the compound does not fully dissolve, sonication is recommended.^[5] Sonicate the tube in a water bath for 5-10 minutes, or until the solution is clear.
- Storage:
 - Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).^[3]^[5]



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Figure 2: Workflow for preparing a 10 mM **MC4171** stock solution in DMSO.

General Protocol for an In Vitro Antiproliferation Assay

This protocol provides a general guideline for assessing the antiproliferative activity of **MC4171** on a cancer cell line of interest. The specific cell seeding density, incubation times, and **MC4171** concentrations should be optimized for each cell line.

Materials:

- Cancer cell line of interest (e.g., NSCLC or AML cell lines)
- Complete cell culture medium
- 96-well cell culture plates
- 10 mM **MC4171** stock solution in DMSO
- Phosphate-buffered saline (PBS)
- Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
- Microplate reader

Protocol:

- Cell Seeding:
 - Harvest and count the cells.
 - Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 μ L of complete culture medium.
 - Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of the 10 mM **MC4171** stock solution in complete culture medium to achieve the desired final concentrations. A common starting range for a compound with an IC₅₀ of 8.1 μ M would be from 0.1 μ M to 100 μ M.

- Important: Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included.
- Remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of **MC4171** or the vehicle control.
- Incubation:
 - Incubate the plate for a period relevant to the cell line's doubling time (e.g., 48, 72, or 96 hours) at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Viability Assessment:
 - After the incubation period, assess cell viability using a suitable cell proliferation reagent according to the manufacturer's instructions.
 - For example, if using an MTT assay, add 10 μ L of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals with 100 μ L of solubilization buffer.
- Data Analysis:
 - Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percentage of cell viability against the log of the **MC4171** concentration and determine the IC₅₀ value using a non-linear regression analysis.

Safety Precautions

- **MC4171** is a chemical compound for research use only. Handle with care and avoid contact with skin and eyes.

- Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling **MC4171** and DMSO.
- DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with caution.
- All procedures should be performed in a well-ventilated area or a chemical fume hood.
- Consult the Safety Data Sheet (SDS) for **MC4171** for detailed safety information.

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